6-{4-[2-(Ethylamino)-6-methylpyrimidin-4-yl]piperazin-1-yl}pyridine-2-carbonitrile
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Overview
Description
6-{4-[2-(Ethylamino)-6-methylpyrimidin-4-yl]piperazin-1-yl}pyridine-2-carbonitrile is a complex organic compound that features a pyridine ring, a piperazine ring, and a pyrimidine ring. This compound is of significant interest in medicinal chemistry due to its potential therapeutic applications.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 6-{4-[2-(Ethylamino)-6-methylpyrimidin-4-yl]piperazin-1-yl}pyridine-2-carbonitrile typically involves multiple steps. One common method includes the cyclization of 1,2-diamine derivatives with sulfonium salts . Another approach involves the Ugi reaction, ring opening of aziridines under the action of N-nucleophiles, and intermolecular cycloaddition of alkynes bearing amino groups . These methods require specific reaction conditions, such as the presence of a base like DBU and the use of solvents like acetic acid .
Industrial Production Methods: Industrial production of this compound may involve parallel solid-phase synthesis and photocatalytic synthesis . These methods are advantageous due to their scalability and efficiency in producing large quantities of the compound.
Chemical Reactions Analysis
Types of Reactions: 6-{4-[2-(Ethylamino)-6-methylpyrimidin-4-yl]piperazin-1-yl}pyridine-2-carbonitrile undergoes various chemical reactions, including oxidation, reduction, and substitution .
Common Reagents and Conditions: Common reagents used in these reactions include sulfonium salts, aziridines, and alkynes . The reactions often require specific conditions such as the presence of a base and a suitable solvent .
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, the reaction with sulfonium salts can lead to the formation of protected piperazines .
Scientific Research Applications
6-{4-[2-(Ethylamino)-6-methylpyrimidin-4-yl]piperazin-1-yl}pyridine-2-carbonitrile has a wide range of scientific research applications. It is used in the development of new drugs due to its potential therapeutic properties . The compound has been studied for its anti-tubercular activity and has shown significant activity against Mycobacterium tuberculosis . Additionally, it is used in the synthesis of other biologically active compounds .
Mechanism of Action
The mechanism of action of 6-{4-[2-(Ethylamino)-6-methylpyrimidin-4-yl]piperazin-1-yl}pyridine-2-carbonitrile involves its interaction with specific molecular targets and pathways. The compound has been shown to inhibit the growth of Mycobacterium tuberculosis by interfering with the bacterial cell wall synthesis . It also exhibits anti-inflammatory properties by inhibiting the activity of COX enzymes .
Comparison with Similar Compounds
6-{4-[2-(Ethylamino)-6-methylpyrimidin-4-yl]piperazin-1-yl}pyridine-2-carbonitrile is unique due to its specific structure and the presence of multiple heterocyclic rings. Similar compounds include other piperazine and pyrimidine derivatives, such as substituted piperazines and pyridine-2-carbonitrile derivatives . These compounds share some structural similarities but differ in their specific functional groups and biological activities.
Properties
Molecular Formula |
C17H21N7 |
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Molecular Weight |
323.4 g/mol |
IUPAC Name |
6-[4-[2-(ethylamino)-6-methylpyrimidin-4-yl]piperazin-1-yl]pyridine-2-carbonitrile |
InChI |
InChI=1S/C17H21N7/c1-3-19-17-20-13(2)11-16(22-17)24-9-7-23(8-10-24)15-6-4-5-14(12-18)21-15/h4-6,11H,3,7-10H2,1-2H3,(H,19,20,22) |
InChI Key |
LHLFRCFYRQPNNP-UHFFFAOYSA-N |
Canonical SMILES |
CCNC1=NC(=CC(=N1)N2CCN(CC2)C3=CC=CC(=N3)C#N)C |
Origin of Product |
United States |
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